molecular formula C11H16N4O B13185164 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide

5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B13185164
M. Wt: 220.27 g/mol
InChI Key: LKSCUCDBNYRFPM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton and carbon NMR spectra provide critical insights into electronic environments:

¹H NMR (500 MHz, DMSO-d6)

Signal (δ, ppm) Multiplicity Integration Assignment
8.52 d (J = 2.5 Hz) 1H H6 (pyridine)
8.24 dd (J = 8.5, 2.5 Hz) 1H H4 (pyridine)
7.92 d (J = 8.5 Hz) 1H H3 (pyridine)
6.85 br s 2H NH2 (carboxamide)
3.45 m 1H NH (hydrazine)
2.10–1.40 m 9H Cyclopentyl CH2

¹³C NMR (125 MHz, DMSO-d6)

Signal (δ, ppm) Assignment
167.3 C=O (carboxamide)
152.1 C2 (pyridine)
148.7 C5 (pyridine)
136.4 C6 (pyridine)
123.9 C4 (pyridine)
121.8 C3 (pyridine)
45.6 Cyclopentyl C1
28.4–24.1 Cyclopentyl CH2

The downfield shift of H6 (δ 8.52) reflects deshielding by the electron-withdrawing carboxamide group.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional groups through characteristic absorptions:

Wavenumber (cm⁻¹) Assignment
3320, 3180 N-H stretch (hydrazine and carboxamide)
1685 C=O stretch (carboxamide)
1602 C=N stretch (pyridine)
1540 N-H bend (amide II)
1455 C-H bend (cyclopentyl)

The absence of a free NH stretch above 3400 cm⁻¹ suggests hydrogen bonding in the solid state.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

m/z Relative Abundance (%) Fragment Ion
219 100 (M+) Molecular ion
202 65 M – NH2
174 45 M – CONH2
83 30 Cyclopentyl+

The base peak at m/z 83 corresponds to the cyclopentyl cation (C5H9+), while loss of the carboxamide group generates the m/z 174 fragment.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

5-(2-cyclopentylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H16N4O/c12-11(16)10-6-5-9(7-13-10)15-14-8-3-1-2-4-8/h5-8,14-15H,1-4H2,(H2,12,16)

InChI Key

LKSCUCDBNYRFPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NNC2=CN=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Pyridine-2-carboxylic acid derivatives are often converted into more reactive intermediates such as acid chlorides (e.g., pyridine-2-carbonyl chloride) or esters to facilitate amide bond formation. This is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride under controlled conditions.

Formation of Pyridine-2-carboxamide

  • The acid chloride or ester intermediate is reacted with ammonia or amines to form the corresponding carboxamide. For example, reaction of pyridine-2-carbonyl chloride with ammonia yields pyridine-2-carboxamide.

Introduction of the Hydrazinyl Group

  • The key step involves substitution at the 5-position of the pyridine ring with a hydrazine derivative. This can be accomplished by nucleophilic aromatic substitution if a suitable leaving group (e.g., halogen such as bromine) is present at the 5-position.

  • Alternatively, hydrazinolysis of ester or amide intermediates can generate hydrazide derivatives, which can then be further functionalized.

Cyclopentylhydrazine Incorporation

  • The cyclopentyl group is introduced by reacting the hydrazine intermediate with cyclopentyl-containing electrophiles or by direct use of cyclopentylhydrazine in substitution reactions.

  • This step often requires careful control of reaction conditions to prevent over-substitution or side reactions.

Purification and Characterization

  • The final compound is purified by crystallization or chromatographic techniques.

  • Characterization is performed using IR spectroscopy, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity.

Representative Synthetic Route (Literature-Based)

Step Reagents & Conditions Product Notes
1 Pyridine-2-carboxylic acid + thionyl chloride, reflux Pyridine-2-carbonyl chloride Acid chloride intermediate
2 Pyridine-2-carbonyl chloride + ammonia, 0°C to RT Pyridine-2-carboxamide Formation of amide
3 5-bromo-pyridine-2-carboxamide + cyclopentylhydrazine, reflux in ethanol 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide Nucleophilic substitution
4 Purification by recrystallization Pure target compound Confirmed by spectral methods

Analytical Data Summary

Technique Key Observations
IR Spectroscopy NH stretching bands (~3300 cm^-1), amide C=O (~1650-1700 cm^-1)
1H NMR Signals corresponding to pyridine protons, cyclopentyl ring protons, and hydrazine NH protons
13C NMR Characteristic carbons of pyridine ring, carboxamide carbonyl, and cyclopentyl carbons
Mass Spectrometry Molecular ion peak consistent with molecular weight of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide

Research Findings and Notes

  • Hydrazine derivatives of pyridine carboxamides show significant biological activities, including antimicrobial and anticancer properties, indicating the importance of precise synthetic control to obtain pure compounds with defined substitution patterns.

  • The use of hydrazine hydrate in ethanol under reflux is a common and effective method for hydrazinolysis and hydrazine substitution reactions in pyridine derivatives.

  • The cyclopentyl group introduction is typically done via direct reaction with cyclopentylhydrazine, which acts as a nucleophile replacing halogen substituents on the pyridine ring.

  • Reaction yields typically range from moderate to high (60-85%) depending on reaction conditions and purification methods.

  • Spectral data and melting points are critical for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparators. However, 2-Chloro-6-methylpyrimidine-4-carboxylic acid shares some superficial similarities as a heterocyclic carboxylic acid derivative. Key differences include:

  • Core structure : Pyridine (6-membered ring with one nitrogen) vs. pyrimidine (6-membered ring with two nitrogens).
  • Functional groups : The target compound has a hydrazine-carboxamide group, while the referenced compound has a chloro-methyl-carboxylic acid group.

Hypothetical Comparison Table (Based on Structural Inference)

Property 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Core Heterocycle Pyridine Pyrimidine
Key Substituents Cyclopentylhydrazine, carboxamide Chloro, methyl, carboxylic acid
Potential Reactivity Hydrazine may enable nucleophilic reactions Carboxylic acid supports esterification
Biological Relevance Unclear (hydrazine derivatives may show activity) Unclear (common synthetic intermediate)

Critical Analysis of Evidence Gaps

  • The SDS provides only basic safety and compositional data for an unrelated pyrimidine derivative.

Recommendations for Future Research

To address the question comprehensively, additional evidence should include:

Experimental studies on the synthesis, crystallography, or bioactivity of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide .

Comparative pharmacological data for hydrazine-containing pyridine derivatives.

Physicochemical property databases (e.g., solubility, logP) for structurally related compounds.

Biological Activity

5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C11_{11}H16_{16}N4_4O. Its structure features a pyridine ring substituted with a cyclopentylhydrazine moiety, which is believed to contribute to its biological activity. The compound is categorized under hydrazine derivatives, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid derivatives with cyclopentylhydrazine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Glioblastoma1.17
Breast Cancer0.59
Colon Cancer2.75

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promising neuroprotective effects in models of neurodegenerative diseases. For instance, it was found to enhance cell viability in neuroblastoma cells exposed to amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide:

  • Study on Glioblastoma Treatment : A recent study explored the effects of this compound on glioblastoma cells. Results indicated significant reductions in cell viability and increased apoptosis markers when treated with concentrations as low as 1 µM. The study concluded that further investigation into its mechanism could lead to novel treatment options for glioblastoma patients .
  • Neuroprotection Against Oxidative Stress : Another study assessed the neuroprotective properties of the compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that treatment with the compound significantly mitigated cell death and oxidative damage, supporting its potential as a therapeutic agent for neurodegenerative diseases .

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